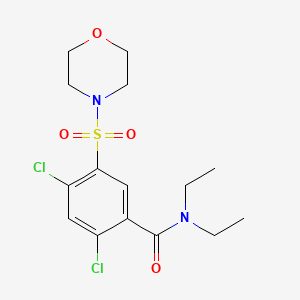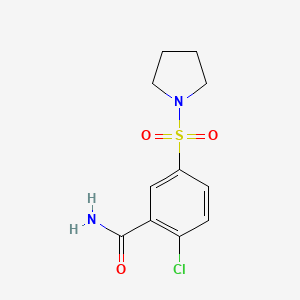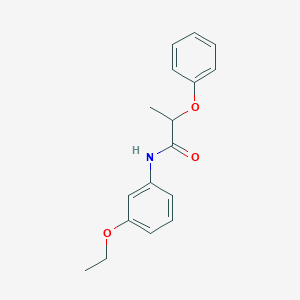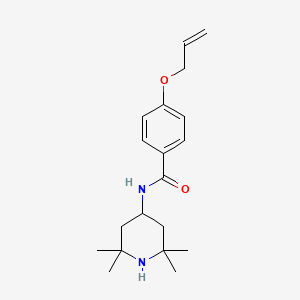
2,4-dichloro-N,N-diethyl-5-(4-morpholinylsulfonyl)benzamide
Overview
Description
2,4-dichloro-N,N-diethyl-5-(4-morpholinylsulfonyl)benzamide, also known as DMSO, is a chemical compound that has been widely used in scientific research. It is a highly polar and water-soluble compound that has been used as a solvent, cryoprotectant, and anti-inflammatory agent. DMSO is synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzoyl chloride with diethylamine followed by the reaction of the resulting intermediate with morpholine and sulfuryl chloride.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N,N-diethyl-5-(4-morpholinylsulfonyl)benzamide is not fully understood, but it is thought to involve the stabilization of cell membranes and the reduction of inflammation. This compound has been shown to interact with proteins and lipids in cell membranes, which can lead to changes in membrane fluidity and stability. Additionally, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, which can contribute to the anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, improve cell survival, and enhance the solubility and bioavailability of compounds. Additionally, this compound has been shown to have analgesic effects and can reduce pain and discomfort in animal models and humans.
Advantages and Limitations for Lab Experiments
2,4-dichloro-N,N-diethyl-5-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments, including its ability to penetrate cell membranes, its cryoprotective properties, and its ability to enhance the solubility and bioavailability of compounds. However, there are also some limitations to the use of this compound in lab experiments. This compound can be toxic to cells at high concentrations and can interfere with some assays and assays that rely on specific protein-protein interactions.
Future Directions
There are several future directions for research on 2,4-dichloro-N,N-diethyl-5-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of new methods for synthesizing this compound that are more efficient and environmentally friendly. Additionally, there is a need for further research on the mechanism of action of this compound and its effects on cell membranes and inflammation. Finally, there is a need for further research on the potential therapeutic applications of this compound, including its use in the treatment of inflammatory disorders and as a cryoprotectant for transplantation.
Scientific Research Applications
2,4-dichloro-N,N-diethyl-5-(4-morpholinylsulfonyl)benzamide has been widely used in scientific research due to its unique properties. It is a highly polar and water-soluble compound that can penetrate cell membranes and act as a cryoprotectant. This compound has been used to preserve cells, tissues, and organs for transplantation and has been shown to improve the survival and function of these tissues. Additionally, this compound has been used as a solvent for a wide range of compounds and has been shown to improve the solubility and bioavailability of these compounds.
properties
IUPAC Name |
2,4-dichloro-N,N-diethyl-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O4S/c1-3-18(4-2)15(20)11-9-14(13(17)10-12(11)16)24(21,22)19-5-7-23-8-6-19/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJIMPWNSXLBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B4408011.png)

![2-[(4-fluorophenyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4408023.png)
![N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4408030.png)
![1-{2-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4408035.png)


![N-[2-chloro-4-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B4408049.png)
![3-{[(3-bromophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B4408053.png)
amine hydrochloride](/img/structure/B4408062.png)
![4-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4408063.png)


